molecular formula C13H16N2O2S B2625824 N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865162-28-3

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2625824
CAS No.: 865162-28-3
M. Wt: 264.34
InChI Key: SSOVKWGJSLVCHE-YPKPFQOOSA-N
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Description

“N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34. It is also known as Teclozan, an antiprotozoal agent typically employed as a therapy to treat protozoan infections .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been reported in the literature . A series of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides were synthesized and characterized by IR, 1H NMR, mass, and elemental analysis .

Scientific Research Applications

Antitumor Activity

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide derivatives have been explored for their potential in cancer treatment. Notably, derivatives with different heterocyclic ring systems were synthesized and screened for antitumor activity against various human tumor cell lines. The research identified compounds with considerable anticancer activity, highlighting the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Properties

Studies have also delved into the antioxidant and anti-inflammatory properties of benzothiazol-2-ylidene]acetamide derivatives. A range of such compounds were synthesized and evaluated, showing notable antioxidant activity in several assays and excellent anti-inflammatory activity. This suggests a potential therapeutic role of these compounds in managing conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Analgesic Activity

The analgesic potential of acetamide derivatives has been investigated, with specific derivatives demonstrating significant pain-relieving effects in various pain models. This research sheds light on the potential use of these compounds in pain management (Kaplancıklı et al., 2012).

Antimicrobial Activity

Various studies have synthesized and tested benzothiazol-2-ylidene]acetamide derivatives for their antimicrobial properties. These compounds have been found to exhibit potent activity against a spectrum of bacterial and fungal species, suggesting their potential use in treating infectious diseases. Some compounds were specifically highlighted for their potent antimicrobial properties (Incerti et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research has also focused on the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. These studies involve spectroscopic and quantum mechanical studies to assess the potential of these compounds in dye-sensitized solar cells and their interaction with proteins, hinting at a wide range of applications (Mary et al., 2020).

Photophysical Properties

The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, revealing insights into their hydrogen bond associations and potential applications in various fields, including materials science (Balijapalli et al., 2017).

Hypoglycemic Activity

Studies on novel acetamide derivatives have shown significant hypoglycemic activity, indicating potential use in managing diabetes. The toxicity effects of these compounds were also assessed, ensuring their safety for potential therapeutic use (Nikaljea, Choudharia, & Une, 2012).

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-17-9-8-15-11-6-4-5-7-12(11)18-13(15)14-10(2)16/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVKWGJSLVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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